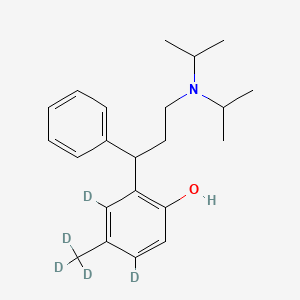

(Rac)-Tolterodine-d5

Beschreibung

(Rac)-Tolterodine-d5 is a deuterated isotopologue of Tolterodine, a muscarinic receptor antagonist used clinically to treat overactive bladder syndrome. The "Rac" designation indicates the racemic mixture of its enantiomers, while "d5" denotes the substitution of five hydrogen atoms with deuterium. This isotopic labeling enhances the compound’s utility in pharmacokinetic and metabolic studies, particularly as an internal standard in mass spectrometry (MS)-based assays to improve analytical precision .

Deuterated analogs like this compound are synthesized to retain the pharmacological profile of the parent compound while providing distinct mass spectral signatures. This allows researchers to differentiate endogenous Tolterodine from its isotopologues in biological matrices, enabling accurate quantification during drug metabolism studies .

Eigenschaften

Molekularformel |

C22H31NO |

|---|---|

Molekulargewicht |

330.5 g/mol |

IUPAC-Name |

3,5-dideuterio-2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(trideuteriomethyl)phenol |

InChI |

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/i5D3,11D,15D |

InChI-Schlüssel |

OOGJQPCLVADCPB-RPQKKTAFSA-N |

Isomerische SMILES |

[2H]C1=CC(=C(C(=C1C([2H])([2H])[2H])[2H])C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)O |

Kanonische SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Tolterodine-d5 typically involves the incorporation of deuterium atoms into the tolterodine molecule. This can be achieved through various synthetic routes, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions.

Deuterated Reagents: Using deuterated reagents in the synthesis of tolterodine can also introduce deuterium atoms into the final product. For example, deuterated benzyl chloride can be used in the alkylation step to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, pressure, and reaction time.

Purification Techniques: Utilizing advanced purification techniques like chromatography to separate and purify the desired deuterated product.

Analyse Chemischer Reaktionen

Types of Reactions

(Rac)-Tolterodine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert the ketone group in tolterodine to an alcohol group.

Substitution: The aromatic ring in tolterodine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include:

N-oxide Derivative: Formed through oxidation.

Alcohol Derivative: Formed through reduction.

Substituted Aromatic Compounds: Formed through electrophilic substitution.

Wissenschaftliche Forschungsanwendungen

(Rac)-Tolterodine-d5 has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of tolterodine and its deuterated analogs.

Drug Development: Helps in the development of new drugs with improved metabolic stability and reduced side effects.

Biological Research: Used in studies to understand the biological pathways and mechanisms of action of tolterodine.

Industrial Applications: Employed in the production of more stable and effective pharmaceutical formulations.

Wirkmechanismus

(Rac)-Tolterodine-d5 exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. These receptors are found in the bladder and are responsible for bladder contractions. By blocking these receptors, this compound reduces bladder contractions and helps manage symptoms of overactive bladder. The molecular targets involved include the M2 and M3 subtypes of muscarinic receptors.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Metabolic Studies : Deuterated analogs enable precise tracking of Tolterodine’s metabolic fate. For example, rac-5-Carboxy Desisopropyl Tolterodine-d7 facilitates quantification of oxidative metabolism in hepatic microsome assays .

- Regulatory Compliance : Impurity profiling using compounds like Tolterodine Lactone ensures adherence to ICH guidelines for API quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.